molecular formula C16H17ClN6O2S B6427074 2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034353-19-8

2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6427074
CAS No.: 2034353-19-8
M. Wt: 392.9 g/mol
InChI Key: DPAWEZROKUXUON-UHFFFAOYSA-N
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Description

2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN6O2S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0822227 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F6524-5462 is the CDK (Cyclin-Dependent Kinase) . CDKs are a group of protein kinases that play significant roles in cell cycle regulation .

Mode of Action

F6524-5462 acts as a CDK inhibitor . It binds to the active site of the CDK enzyme, preventing the enzyme from phosphorylating its substrate. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDKs by F6524-5462 affects the cell cycle regulation pathway . CDKs are crucial for the transition between different phases of the cell cycle. By inhibiting CDKs, F6524-5462 can halt the cell cycle, preventing cell proliferation .

Pharmacokinetics

It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of F6524-5462, which impact its bioavailability, are currently under investigation.

Result of Action

The inhibition of CDKs by F6524-5462 leads to cell cycle arrest . This can result in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Properties

IUPAC Name

2-chloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O2S/c17-12-5-1-2-6-13(12)26(24,25)18-11-16-20-19-14-7-8-15(21-23(14)16)22-9-3-4-10-22/h1-2,5-8,18H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWEZROKUXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNS(=O)(=O)C4=CC=CC=C4Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.